![molecular formula C11H8F3NO3 B3042219 (2Z)-4-氧代-4-{[3-(三氟甲基)苯基]氨基}丁-2-烯酸 CAS No. 53616-18-5](/img/structure/B3042219.png)

(2Z)-4-氧代-4-{[3-(三氟甲基)苯基]氨基}丁-2-烯酸

描述

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .科学研究应用

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, has been a powerful strategy in drug discovery. Fluorinated compounds often exhibit improved pharmacokinetics, metabolic stability, and binding affinity. Researchers have explored TFM-containing molecules for various therapeutic indications. These include:

- Anti-inflammatory Agents : TFM-functionalized compounds may modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis or inflammatory bowel diseases .

- Anticancer Agents : The TFM group can enhance the lipophilicity and bioavailability of anticancer drugs. Researchers have investigated TFM-containing derivatives as potential chemotherapeutic agents .

- Antiviral Agents : The unique electronic properties of TFM groups make them interesting for antiviral drug design. Researchers have explored TFM-containing compounds against viral infections .

Agrochemicals

Fluorinated compounds play a crucial role in agrochemicals due to their enhanced stability and bioactivity. TFM-containing molecules have been studied for their pesticidal and herbicidal properties. These applications include:

- Herbicides : TFM-functionalized herbicides may exhibit improved selectivity and efficacy in weed control .

- Insecticides : Researchers have investigated TFM-containing compounds as insecticides, targeting specific pests while minimizing environmental impact .

Materials Science

The unique properties of fluorinated compounds extend to materials science and electronics. TFM-containing molecules have been explored for:

- Organic Light-Emitting Diodes (OLEDs) : TFM-substituted aromatic compounds can serve as building blocks for efficient OLED materials .

- Photovoltaics : Researchers have studied TFM-functionalized materials for solar cell applications .

Catalysis

Fluorinated compounds are valuable in catalysis due to their stability and reactivity. TFM groups have been incorporated into catalysts for various transformations, including:

- Cross-Coupling Reactions : TFM-functionalized ligands enhance the efficiency of palladium-catalyzed cross-coupling reactions .

- Asymmetric Synthesis : TFM-containing catalysts have been employed in enantioselective transformations .

Aathira Sujathan Nair et al. “FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.” Processes 10.10 (2022): 2054. Read more Masamitsu Tsukamoto et al. “Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.” Journal of Pesticide Science 46.2 (2021): 73-80. Read more “Synthesis and Electroluminescence Properties of 3-(Trifluoromethyl) …”. Applied Sciences 7.11 (2017): 1109. Read more

作用机制

Target of Action

The primary targets of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidIt’s known that this compound is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These classes of compounds are known to target various bacterial enzymes, disrupting their metabolic processes.

Mode of Action

Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that it might interact with its targets by binding to the active sites of bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.

Biochemical Pathways

As an intermediate in the synthesis of antimicrobial compounds , it’s likely that it affects the biochemical pathways related to bacterial metabolism and survival.

Result of Action

Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that its action results in the inhibition of bacterial growth and survival.

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

(Z)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTHMZFBLNIKJC-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid | |

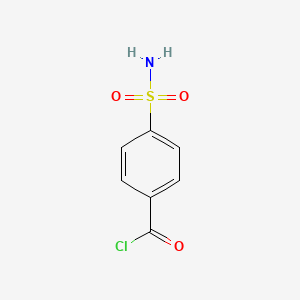

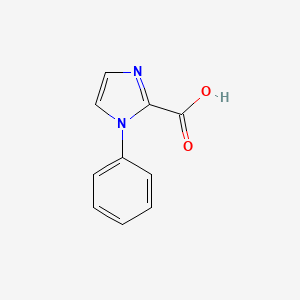

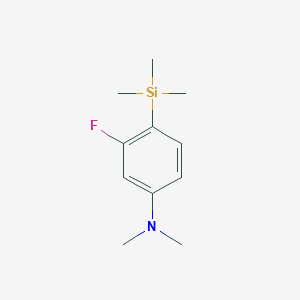

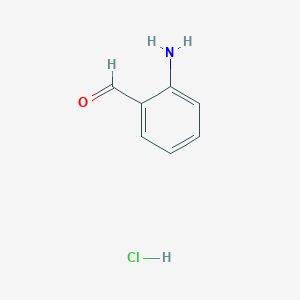

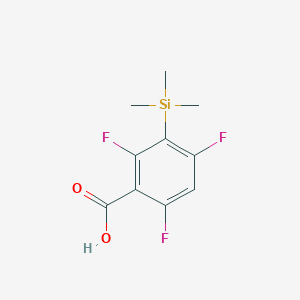

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

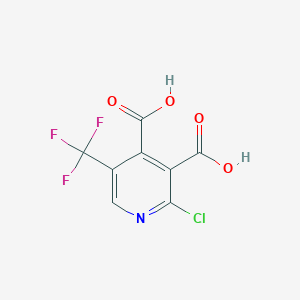

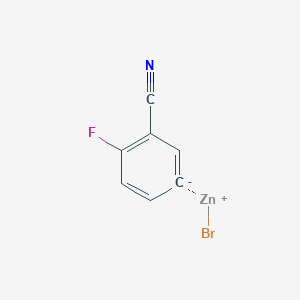

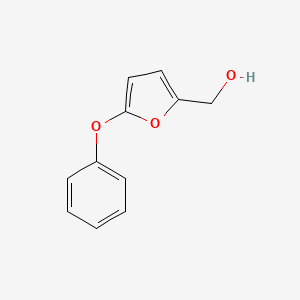

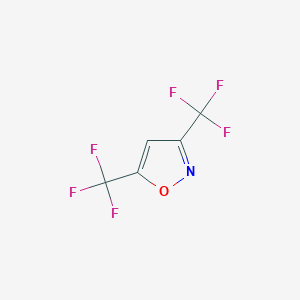

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)